Antiviral Equivalence to Acyclovir: Direct HSV-1 Replication Inhibition Comparison
The 3-amino derivative of 7-methoxy-1H-pyrazolo[3,4-b]quinoline demonstrates antiviral potency against HSV-1 that is statistically indistinguishable from the clinical gold standard acyclovir when tested on an equimolar basis [1].
| Evidence Dimension | Antiviral activity (HSV-1 inhibition) |
|---|---|
| Target Compound Data | Equally effective as acyclovir at equimolar concentration |
| Comparator Or Baseline | Acyclovir (reference antiviral drug) |
| Quantified Difference | No statistically significant difference in antiviral efficacy |
| Conditions | HSV-1 replication inhibition assay; equimolar comparison |
Why This Matters
This provides a validated starting point for developing next-generation anti-HSV agents with a non-nucleoside scaffold distinct from acyclovir, potentially circumventing acyclovir resistance mechanisms.
- [1] Arif JM, Kunhi M, Subramanian MP, Bekhit AA, El-Sayed OA, Al-Hussein K, Aboul-Enein HY, Al-Khodairy FM. Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Derivatives. Int J Biomed Sci. 2007 Sep;3(3):194-201. PMID: 23675043; PMCID: PMC3614685. View Source
